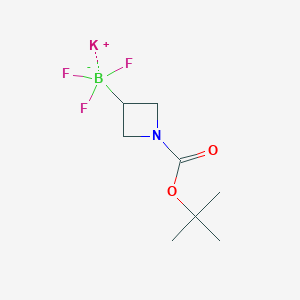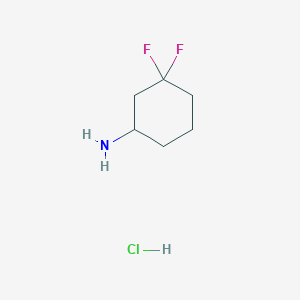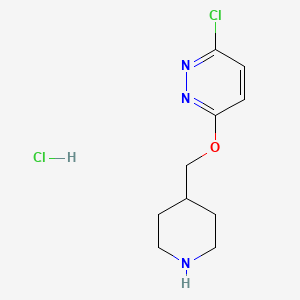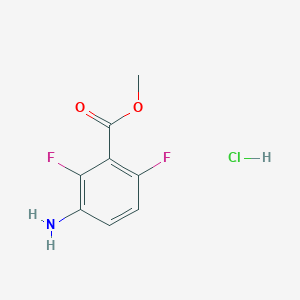![molecular formula C15H17Br2FO2S2 B1456861 Octyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate CAS No. 1160823-76-6](/img/structure/B1456861.png)
Octyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate
Übersicht
Beschreibung
“Octyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate” is a chemical compound with the molecular formula C15H17Br2FO2S2 . It is a solid substance at 20 degrees Celsius .
Synthesis Analysis
This compound has been used for the synthesis of low band gap polymer semiconductors such as PTB-7 and PCE10 (also called PTB7-Th or PBDTTT-EFT) for OFETs, OLED, PLED, and OPV applications .Molecular Structure Analysis
The molecular structure of this compound consists of an octyl group attached to a carboxylate group, which is attached to a thieno[3,4-b]thiophene ring. The ring contains two bromine atoms and one fluorine atom .Physical And Chemical Properties Analysis
This compound has a molecular weight of 472.23 g/mol . It is a solid at 20 degrees Celsius . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD, ACD/BCF, ACD/KOC, polar surface area, polarizability, surface tension, and molar volume are also available .Wissenschaftliche Forschungsanwendungen
1. Organic Semiconductor Research
2. Electrochromic Applications
- Application : This compound is used in the synthesis of low-bandgap conjugated polymers for electrochromic applications .
3. Synthesis of Low Band Gap Polymer Semiconductors
- Application : This compound has been used for the synthesis of low band gap polymer semiconductors such as PTB-7 and PCE10 .
- Results : The use of this compound can contribute to the development of new materials for OFETs, OLED, PLED, and OPV applications .
4. Synthesis of Narrow Band-Gap Polymers
- Application : This compound has been used in the synthesis of narrow band-gap polymers like PBDTT-OS-TT-EF (1.52 eV) and PBDTT-OS-TT-CF (1.56 eV) for polymeric solar cells .
- Results : The use of this compound can contribute to the development of new materials for polymeric solar cells .
5. Synthesis of Quinoid Resonance Materials
- Application : This compound has been used for the synthesis of materials with quinoid resonance .
- Results : The use of this compound can contribute to the development of new materials with quinoid resonance .
6. Synthesis of Materials for Organic Electronics
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
octyl 4,6-dibromo-3-fluorothieno[2,3-c]thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Br2FO2S2/c1-2-3-4-5-6-7-8-20-15(19)12-10(18)9-11(21-12)14(17)22-13(9)16/h2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLMQOPQPUEOQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)C1=C(C2=C(SC(=C2S1)Br)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Br2FO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10729053 | |
| Record name | Octyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10729053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Octyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate | |
CAS RN |
1160823-76-6 | |
| Record name | Octyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10729053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-[(4-aminophenyl)thio]isonicotinate](/img/structure/B1456778.png)

![6-Methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1456783.png)




![4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1456788.png)
![2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B1456790.png)




